2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRAKDJQUCQIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Bromobenzoyl Group: This step may involve the use of bromobenzoyl chloride in the presence of a base to facilitate the acylation reaction.
Attachment of the Dimethoxyphenyl Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Final Amination:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of polar aprotic solvents and bases like sodium hydride.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Preliminary studies have indicated that this compound can inhibit the growth of cancer cell lines. It induces apoptosis and causes cell cycle arrest in various cancer types.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, reducing cytokine production, and alleviating symptoms in models of inflammation.
- Antimicrobial Effects : Initial assays suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : Some research points to its ability to protect neuronal cells from oxidative stress, which may have implications for neurodegenerative diseases.
Case Studies
Several case studies highlight the effectiveness of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide in various applications:
Case Study 1: Antitumor Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values indicated potent activity compared to standard chemotherapeutics, suggesting its viability as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers in serum. This suggests effective anti-inflammatory properties that could be utilized in treating inflammatory diseases.
Summary of Biological Activities
| Activity | Observations |
|---|---|
| Antitumor | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces cytokine levels |
| Antimicrobial | Effective against various bacteria |
| Neuroprotective | Protects against oxidative stress |
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromobenzoyl and dimethoxyphenyl groups suggests potential interactions with hydrophobic pockets in proteins or nucleic acids.
Comparison with Similar Compounds
2-Amino-N-(4-Bromophenyl)-3-(4-Nitrobenzoyl)Indolizine-1-Carboxamide
- Benzoyl substituent : 4-Nitro (strong electron-withdrawing group).
- Carboxamide substituent : 4-Bromophenyl (halogenated aryl group).
2-Amino-N-(4-Ethylphenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide
- Benzoyl substituent : 3-Nitro (meta-substitution, influencing electronic distribution).
- Carboxamide substituent : 4-Ethylphenyl (alkyl group enhancing lipophilicity).
- Key differences : The ethyl group increases hydrophobicity, which may improve membrane permeability compared to methoxy or bromine substituents.
Comparison of Substituent Effects
*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; logP values estimated using substituent contribution methods.
Key Observations:
Electronic Effects : The 4-bromo and 4-nitro substituents differ in electron-withdrawing strength, with nitro groups likely enhancing reactivity in electrophilic environments .
Solubility : The 3,4-dimethoxyphenyl group in the target compound may improve aqueous solubility compared to halogenated or alkylated analogues due to methoxy-induced polarity .
Biological Activity
The compound 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide , identified by its CAS number 91714-94-2, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₂BrN₃O₄
- Molecular Weight : 334.16 g/mol
- Purity : Typically requires storage in a dark place at 2-8°C to maintain stability.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives of indolizine have shown promising results in inhibiting the proliferation of various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| Compound 8 | A549 (Lung Cancer) | 6.75 ± 0.19 | 2D |
| Compound 8 | HCC827 (Lung Cancer) | 6.26 ± 0.33 | 2D |
| Compound 8 | NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | 2D |
| Compound 9 | A549 | 2.12 ± 0.21 | 2D |
| Compound 15 | MRC-5 (Normal Fibroblast) | Non-active | 2D |
These findings suggest that while some compounds exhibit selective toxicity towards cancer cells, they may also affect normal cells, indicating a need for further optimization to minimize cytotoxicity .
Antimicrobial Activity
In addition to antitumor properties, there is evidence suggesting that the compound possesses antimicrobial activity. The presence of specific functional groups in similar compounds has been linked to enhanced binding affinity to DNA and subsequent inhibition of microbial growth. The specific binding modes and their implications for drug design are critical areas of ongoing research .
The biological activity of This compound can be attributed to its ability to interact with DNA and inhibit critical cellular processes:
- DNA Binding : Compounds in this class have been shown to bind strongly to DNA, altering replication and transcription processes.
- Cell Cycle Arrest : Induced by the inhibition of key proteins involved in cell cycle regulation.
- Apoptosis Induction : Promotes programmed cell death in cancer cells through various signaling pathways.
Study on Antitumor Activity
A study published in PubMed explored the efficacy of several indolizine derivatives against lung cancer cell lines. The results indicated that certain compounds had IC₅₀ values significantly lower than standard chemotherapeutics, suggesting potential as new therapeutic agents .
Study on Antimicrobial Properties
Research focusing on the antimicrobial effects of similar indolizine compounds demonstrated their effectiveness against resistant bacterial strains. These findings highlight the dual potential of these compounds as both anticancer and antimicrobial agents .
Q & A
Q. How are pharmacokinetic properties predicted computationally?
- Methodological Answer :
- ADME Prediction : SwissADME calculates logP (~3.2), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to quantify half-life (t½ >120 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
